molecular formula C30H19BrN2 B12508693 9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole)

9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole)

Cat. No.: B12508693
M. Wt: 487.4 g/mol
InChI Key: WWJMZCKADYRYOI-UHFFFAOYSA-N
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Description

9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole): is an organic compound with the molecular formula C30H19BrN2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a brominated phenylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) typically involves the reaction of carbazole with a brominated phenylene derivative. One common method includes the use of 2-bromo-1,3-dibromobenzene as a starting material, which undergoes a coupling reaction with carbazole in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carbazole moiety can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can undergo further coupling reactions to form larger, more complex structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Solvents: Dimethylformamide (DMF) and toluene are commonly used.

Major Products:

    Substituted Carbazoles: Resulting from nucleophilic substitution.

    Oxidized or Reduced Carbazoles: Depending on the specific reaction conditions.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.

    Catalysis: It can serve as a ligand in various catalytic processes.

Biology and Medicine:

    Fluorescent Probes: The compound’s fluorescence properties make it useful in biological imaging and as a probe in various assays.

Industry:

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) exerts its effects is largely related to its electronic structure. The bromine atom and the carbazole moieties influence the compound’s ability to participate in electron transfer processes. In organic electronics, the compound can facilitate charge transport and light emission through its conjugated system. The molecular targets and pathways involved are primarily related to its interaction with other organic molecules and materials in electronic devices.

Comparison with Similar Compounds

    9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Similar structure but with bromine at a different position on the phenylene ring.

    1,3-Bis(N-carbazolyl)benzene: Lacks the bromine atom but has a similar carbazole-phenylene framework.

Uniqueness:

    Position of Bromine: The specific positioning of the bromine atom in 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) can influence its reactivity and electronic properties, making it distinct from other similar compounds.

    Electronic Properties: The combination of carbazole and brominated phenylene imparts unique electronic characteristics that are valuable in organic electronics.

This detailed overview provides a comprehensive understanding of 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole), covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C30H19BrN2

Molecular Weight

487.4 g/mol

IUPAC Name

9-(2-bromo-3-carbazol-9-ylphenyl)carbazole

InChI

InChI=1S/C30H19BrN2/c31-30-28(32-24-14-5-1-10-20(24)21-11-2-6-15-25(21)32)18-9-19-29(30)33-26-16-7-3-12-22(26)23-13-4-8-17-27(23)33/h1-19H

InChI Key

WWJMZCKADYRYOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)Br

Origin of Product

United States

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